molecular formula C11H12N2OS2 B1269035 3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 51486-16-9

3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1269035
CAS RN: 51486-16-9
M. Wt: 252.4 g/mol
InChI Key: UIDZXXIBHNLIGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives involves a strategic cyclization of esters or amides of corresponding amino-thiophenes, either directly with thiourea or through intermediates involving methyl- or allyl-isothiocyanates, leading to the formation of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one and its derivatives (Sauter & Deinhammer, 1973).

Molecular Structure Analysis

The molecular structure of 3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showcases a thienopyrimidinone core, substituted with an allyl group at position 3 and a mercapto group at position 2. This unique configuration contributes to the compound’s distinct chemical behavior and potential biological activities, as demonstrated in synthesized derivatives for pharmacological screening (Devani et al., 1976).

Chemical Reactions and Properties

The compound's chemical reactions include interactions with different aldehydes and ketones to produce a variety of analgesic and anti-inflammatory agents, indicating the compound's versatile reactivity and functional utility in medicinal chemistry (Alagarsamy et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in various environments. While specific data on these properties of 3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are not directly available in the provided research, these properties generally play a significant role in the compound's application in synthesis and drug formulation processes.

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, underline the compound’s applicability in synthesizing bioactive molecules. Its ability to undergo various chemical reactions, forming bonds with other elements and compounds, facilitates the creation of derivatives with potential analgesic and anti-inflammatory properties, further demonstrating its importance in pharmaceutical research (Alagarsamy et al., 2007).

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Analgesic, Anti-inflammatory Activities : A series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, including 3-allyl derivatives, have been synthesized, showing significant analgesic and anti-inflammatory activities (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

  • Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives have been developed, exhibiting promising radioprotective and antitumor activities (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).

  • Anticancer Activity and Photostability : Certain derivatives of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones, synthesized using ethyl 2-aminothiophene-3-carboxylates, have demonstrated cytotoxic effects on various cancer cell lines and shown solid-state photostability (Mavrova, Dimov, Yancheva, Rangelov, Wesselinova, & Tsenov, 2016).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives for Pharmacological Screening : The synthesis of 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters has been explored, revealing significant antimicrobial activity in some compounds (Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976).

  • Synthesis and Reactions for Biological Evaluation : Research has been conducted on the synthesis and reactions of 2-mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one, aiming to develop novel heterocyclic systems for potential biological applications (Hassan, Youssef, El-zohry, & El-wafa, 1988).

Molecular Structure Analysis

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic properties, given the analgesic, anti-inflammatory, and antibacterial activities observed in similar compounds . Additionally, further studies could investigate its physical and chemical properties, and potential applications in various fields.

properties

IUPAC Name

5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-4-5-13-10(14)8-6(2)7(3)16-9(8)12-11(13)15/h4H,1,5H2,2-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDZXXIBHNLIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352277
Record name 5,6-Dimethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

51486-16-9
Record name 2,3-Dihydro-5,6-dimethyl-3-(2-propen-1-yl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51486-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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